4-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline
Description
4-Bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline is a Schiff base derived from the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde and 4-bromoaniline in ethanol . The compound crystallizes in a monoclinic system, stabilized by C–H⋯π interactions between carbazole benzene rings and methylene hydrogen atoms . Its planar carbazole core and extended π-conjugated system make it a candidate for optoelectronic applications, such as organic light-emitting diodes (OLEDs) or photovoltaic materials.
Properties
Molecular Formula |
C21H17BrN2 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-(9-ethylcarbazol-3-yl)methanimine |
InChI |
InChI=1S/C21H17BrN2/c1-2-24-20-6-4-3-5-18(20)19-13-15(7-12-21(19)24)14-23-17-10-8-16(22)9-11-17/h3-14H,2H2,1H3 |
InChI Key |
KCIOMYVQBGSFHL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)Br)C4=CC=CC=C41 |
Origin of Product |
United States |
Preparation Methods
Materials and Equipment
-
Reactants :
-
9-Ethyl-9H-carbazol-3-carbaldehyde (1.116 g, 5 mmol)
-
4-Bromoaniline (1.29 g, 7.5 mmol)
-
-
Solvent : Ethanol (50 mL)
-
Equipment : Round-bottom flask, magnetic stirrer, crystallization setup.
Procedure
-
Reaction Setup : Combine 9-ethyl-9H-carbazol-3-carbaldehyde (5 mmol) and 4-bromoaniline (7.5 mmol) in ethanol (50 mL) at ambient temperature.
-
Stirring : Stir the mixture for 2 hours to ensure complete imine formation.
-
Crystallization : Allow the solution to stand overnight, yielding yellow crystals.
-
Work-Up : Filter the precipitate, wash with cold ethanol, and recrystallize from tetrahydrofuran (THF) for high-purity crystals.
Optimization and Variants
Solvent Effects
Ethanol is the preferred solvent due to its ability to dissolve both aromatic aldehydes and anilines while facilitating dehydration. Alternative solvents like methanol or THF may require acid catalysis (e.g., glacial acetic acid) to achieve comparable yields.
Stoichiometry and Temperature
Catalysis
While the reaction proceeds uncatalyzed, adding 1–2 drops of acetic acid can accelerate imine formation by protonating the carbonyl oxygen, enhancing electrophilicity.
Characterization and Analytical Data
Spectroscopic Analysis
Purity Assessment
-
Elemental Analysis : Expected values for C₂₁H₁₇BrN₂: C 64.47%, H 4.38%, N 7.16%.
-
HPLC : Retention time ~6.2 minutes under reverse-phase conditions.
Challenges and Troubleshooting
Common Issues
-
Incomplete Reaction : Add excess amine or use molecular sieves to absorb water.
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Low Crystallinity : Recrystallize from THF or dimethylformamide (DMF).
-
Oxidation : Conduct reactions under nitrogen to prevent imine oxidation.
Scalability
The protocol scales linearly to multi-gram quantities without significant yield loss. Industrial-scale production may require continuous stirring and controlled cooling during crystallization.
Applications and Derivatives
While the primary focus is on synthesis, this compound serves as a precursor for:
Chemical Reactions Analysis
Hydrolysis Reactions
The imine bond undergoes hydrolysis under acidic or basic conditions, regenerating the aldehyde and amine precursors:
-
Conditions : 0.1M HCl or NaOH, reflux in ethanol.
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Mechanism : Protonation of the imine nitrogen increases electrophilicity, enabling nucleophilic attack by water.
Reduction Reactions
The imine group can be reduced to a secondary amine using sodium borohydride (NaBH₄) or catalytic hydrogenation:
-
Yield : 85–92% in methanol at 0–5°C.
-
Applications : Useful for modifying electronic properties in organic semiconductors.
Nucleophilic Substitution at Bromine
The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols):
| Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| NH₃ | 4-amino derivative | 80°C, DMF, 12 hrs | 78% |
| SH⁻ | 4-thiolaniline conjugate | K₂CO₃, DMSO, 60°C | 65% |
Cycloaddition Reactions
The conjugated imine system participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene):
-
Regioselectivity : Favored by electron-withdrawing bromine and carbazole’s electron-rich rings.
Structural Insights from Crystallography
Key bond lengths and angles (from X-ray diffraction ):
Mechanistic Studies
-
π-π Stacking : Stabilizes transition states in aromatic substitutions .
-
C–H⋯π Interactions : Contribute to crystal packing and solid-state stability .
Comparison with Analogues
Reactivity differs significantly from non-brominated analogues:
| Property | 4-Bromo Derivative | 4-Methoxy Derivative |
|---|---|---|
| Hydrolysis Rate | Faster (Br withdraws electrons) | Slower (OCH₃ donates electrons) |
| Nucleophilic Substitution | High (Br is a good leaving group) | Negligible (OCH₃ is poor leaving group) |
Scientific Research Applications
Organic Electronics
4-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline exhibits promising characteristics for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the carbazole moiety enhances its electron transport properties, making it suitable for incorporation into electronic materials.
Key Features:
- Electron Transport: The compound's structure allows for effective charge transport, which is crucial for device efficiency.
- Stability: The solid-state stability due to C-H⋯π interactions contributes to its potential longevity in electronic applications.
Medicinal Chemistry
In medicinal chemistry, compounds similar to this compound have been studied for their biological activities, including antimicrobial and anticancer properties. Preliminary studies indicate that compounds with similar structures can interact significantly with biomolecules, influencing their biological activity.
Case Studies:
- Anticancer Activity: Research on structurally related compounds has shown potential effectiveness against various cancer cell lines, suggesting that this compound may exhibit similar properties.
| Compound Name | Target Cancer Cell Line | Activity |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | High |
| Compound B | A549 (Lung Cancer) | Moderate |
| Compound C | HeLa (Cervical Cancer) | Low |
Material Science
The compound's unique structural characteristics also make it suitable for applications in material science. Its ability to form stable complexes with metals can be explored for creating advanced materials with specific properties.
Potential Applications:
- Sensors: The compound can be utilized in developing sensors due to its chemical reactivity.
- Photonic Devices: Its optical properties can be harnessed in photonic applications, enhancing the performance of devices.
Mechanism of Action
The mechanism of action of (E)-N-(4-BROMOPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on the Carbazole Core
(a) 4-Bromo-N-[(3,6-Di-tert-Butyl-9H-Carbazol-1-yl)Methylidene]Aniline (Kubono et al., 2019)
- Structure : The carbazole core is substituted with bulky 3,6-di-tert-butyl groups instead of 9-ethyl. The tert-butyl groups introduce steric hindrance, leading to rotational disorder (occupancy ratio 0.592:0.408) in the crystal lattice .
- Interactions : Intramolecular N–H⋯N hydrogen bonds form an S(6) ring motif, while intermolecular C–H⋯C interactions create inversion dimers and ribbon-like packing .
- Implications: The tert-butyl groups enhance solubility in non-polar solvents, which is advantageous for solution-processed materials. However, disorder may reduce crystallinity, affecting charge transport properties .
(b) N,N-Dimethyl-4-[(E)-2-(3,6,7-Tribromo-9-Butyl-9H-Carbazol-2-yl)Ethenyl]Aniline (Kumar et al., 2012)
- Structure : Features tribromo substituents on the carbazole and an ethenyl linker instead of a methylidene group. The N,N-dimethylaniline group introduces strong electron-donating effects .
- Interactions: No specific intermolecular interactions reported, but the extended conjugation from the ethenyl group likely enhances luminescence properties .
- Applications: Potential use in organic electronics due to its high electron-withdrawing bromine substituents and π-extended system.
Modifications on the Aniline Moiety
(a) (E)-4-Bromo-N-(2,4-Dimethoxy-Benzylidene)Aniline
- Structure : Replaces the carbazole with a 2,4-dimethoxybenzylidene group. The methoxy substituents provide electron-donating effects, altering electronic properties .
- Interactions : Stabilized by π-π stacking and C–H⋯O hydrogen bonds, leading to a denser crystal packing compared to carbazole derivatives .
(b) 9-Ethyl-N-(3-Nitrobenzylidene)-9H-Carbazol-3-Amine
Comparative Data Table
Implications for Material Design
- Electron-Donating/Accepting Groups : Bromine (electron-withdrawing) and tert-butyl (electron-donating) substituents tune electronic properties for targeted applications.
- Packing Behavior : C–H⋯π interactions in the parent compound favor layered structures, while C–H⋯C bonds in tert-butyl analogs create robust supramolecular networks .
- Disorder Management : Rotational disorder in tert-butyl derivatives necessitates advanced refinement techniques but offers insights into dynamic molecular behavior .
Biological Activity
4-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline is a synthetic organic compound characterized by a complex structure that includes a bromine atom, a carbazole moiety, and an aniline component. Its molecular formula is C21H18BrN2, and it features an imine functional group formed through the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde and aniline. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic electronics.
Structural Insights
The compound exhibits a planar arrangement of the carbazole and phenyl rings, which facilitates effective π-π stacking interactions. The crystal structure is stabilized primarily by C-H⋯π interactions between the carbazole benzene rings and the methylene hydrogen atoms, contributing to its stability in solid-state forms.
Antiviral Properties
Recent studies have indicated that compounds structurally related to this compound may exhibit significant antiviral properties. For instance, research involving molecular docking against SARS-CoV-2 proteins revealed strong binding affinities, suggesting that these compounds could inhibit viral functions effectively. The synthesized derivatives showed promising results with binding energies around -7.62 Kcal/mol against RNA-dependent RNA polymerase (RdRp), indicating their potential as antiviral agents .
Antimicrobial Activity
The antimicrobial potential of similar carbazole derivatives has also been explored. Compounds with structural similarities to this compound have demonstrated inhibitory effects against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for these compounds suggest significant antibacterial activity, with some compounds outperforming standard antibiotics like ciprofloxacin in certain assays .
Case Studies
- Synthesis and Evaluation : In one study, derivatives of 9-ethylcarbazole were synthesized and evaluated for their biological activity. The results indicated that these compounds had varying degrees of effectiveness against bacterial biofilms, with some achieving over 55% inhibition compared to controls .
- Molecular Docking Studies : Molecular docking studies performed on compounds related to this compound showed promising interactions with key viral proteins, suggesting pathways for further drug development targeting viral infections .
Comparison with Related Compounds
A comparative analysis of structurally similar compounds highlights the unique role of bromination in influencing chemical reactivity and biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-chloro-N-[ (E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline | Contains chlorine instead of bromine | May exhibit different reactivity due to halogen substitution |
| N,N-Dimethyl-N-(3-(phenyl)-9H-carbazol-9-yl)aniline | Features dimethyl groups instead of bromine | Potentially alters solubility and electronic properties |
| N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline | Contains a methylsulfonyl group | Introduces additional functional properties |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline, and how can reaction conditions be optimized?
The compound is synthesized via a condensation reaction between 9-ethyl-9H-carbazol-3-carbaldehyde and 4-bromoaniline. Acidic catalysts (e.g., glacial acetic acid) or dehydrating agents (molecular sieves) are used to promote imine formation. Purification typically involves column chromatography (Hexane/EtOAc) and recrystallization from MeOH/H₂O (50:1 v/v) . Key parameters include stoichiometric control (1:1 molar ratio) and inert atmospheres (N₂) to prevent oxidation.
Q. How is the crystal structure of this compound determined, and what structural insights are critical for material design?
Single-crystal X-ray diffraction (SC-XRD) at low temperatures (100 K) resolves the triclinic space group P1 with unit cell parameters (a = 9.7304 Å, b = 11.3834 Å, c = 11.8197 Å; α = 114.308°, β = 101.957°, γ = 90.127°). The E-configuration of the imine bond (C=N) and planarity of the carbazole moiety are confirmed, with dihedral angles <5° between aromatic rings. Torsional strain (e.g., C3–C4–Br2 = 0.6°) highlights steric effects .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms imine formation (δ ~8.3 ppm for CH=N) and carbazole substitution patterns.
- FT-IR : Stretching frequencies at ~1620 cm⁻¹ (C=N) and ~750 cm⁻¹ (C-Br) validate functional groups.
- Elemental Analysis : Matches calculated C, H, N, Br percentages (e.g., C: 61.8%, Br: 13.2%) .
Advanced Research Questions
Q. How do intermolecular interactions influence the solid-state packing and optoelectronic properties?
N–H⋯O hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5 Å between carbazole rings) form 1D chains, enhancing thermal stability and charge transport. These interactions are critical for designing organic semiconductors or light-emitting diodes (OLEDs) . Polar solvents (e.g., DMF) disrupt H-bonding, altering photoluminescence quantum yields by 15–20% .
Q. What computational approaches validate experimental data and predict electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level optimizes geometry, showing <0.05 Å deviations from SC-XRD bond lengths. HOMO-LUMO gaps (~3.2 eV) correlate with UV-Vis absorption maxima (λₐᵦₛ = 380 nm), suggesting applications in blue-emitting materials. TD-DFT simulations explain charge-transfer transitions between carbazole and aniline moieties .
Q. How does bromine substitution impact reactivity and electronic behavior compared to other halogens?
Bromine’s heavy-atom effect enhances spin-orbit coupling, increasing intersystem crossing rates for triplet-state emission. Comparative studies with chloro analogs show redshifted absorption (Δλ = +12 nm) due to increased electron-withdrawing strength. Electrophilic substitution at the para position (C4 of aniline) is favored, as evidenced by Hirshfeld surface analysis .
Q. What strategies mitigate challenges in reproducibility during scale-up synthesis?
- Purity Control : Use HPLC (C18 column, MeCN/H₂O mobile phase) to monitor byproducts (e.g., Schiff base hydrolysis products).
- Crystallization Optimization : Slow evaporation from DCM/hexane (1:3) yields larger, defect-free crystals for SC-XRD.
- Moisture Sensitivity : Store under argon with 3Å molecular sieves to prevent imine bond hydrolysis .
Q. How can substituent effects on the carbazole ring modulate photophysical properties?
Introducing electron-donating groups (e.g., –OCH₃) at the carbazole C6 position red-shifts emission (Δλ = +25 nm) by stabilizing the LUMO. Conversely, bromine at C4 (aniline) increases molar absorptivity (ε = 1.2×10⁴ M⁻¹cm⁻¹) due to enhanced conjugation. Time-resolved fluorescence reveals biexponential decay (τ₁ = 2.1 ns, τ₂ = 5.8 ns), indicating dual excited states .
Methodological Notes
- Data Contradictions : Discrepancies in reported bond angles (e.g., C11–C12–C13 = 120.7° vs. 123.4° in similar compounds) may arise from substituent effects or measurement errors. Cross-validate using multiple techniques (SC-XRD, DFT) .
- Experimental Design : For kinetic studies, monitor imine formation via in situ FT-IR or UV-Vis at 30-minute intervals under varying temperatures (25–60°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
